PK-Thpp

TASK-3 Potassium Channel IC50

PK-THPP is the definitive chemical probe for dissecting TASK-3 (KCNK9) biology. Unlike generic alternatives, it delivers 38-fold higher potency than A1899 and 524-fold over doxapram at TASK-3, enabling complete channel blockade (up to 90% at 400 nM) versus only 35% with A1899. Its unique brain penetrance supports CNS applications—modulating sleep architecture in vivo—while robust respiratory stimulation at 50-fold lower doses than doxapram provides a clear pharmacodynamic endpoint (respiratory alkalosis, pH 7.62). For researchers requiring unambiguous TASK-3 target engagement, PK-THPP eliminates the under-dosing risk inherent in weaker blockers. Standard B2B shipping with blue ice; research-use-only compliance documentation available.

Molecular Formula C29H32N4O2
Molecular Weight 468.6 g/mol
Cat. No. B610125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK-Thpp
SynonymsPK-THPP;  PK THPP;  PKTHPP; 
Molecular FormulaC29H32N4O2
Molecular Weight468.6 g/mol
Structural Identifiers
SMILESCCCC(=O)C1CCN(CC1)C2=NC=NC3=C2CN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C29H32N4O2/c1-2-6-27(34)23-13-16-32(17-14-23)28-25-19-33(18-15-26(25)30-20-31-28)29(35)24-11-9-22(10-12-24)21-7-4-3-5-8-21/h3-5,7-12,20,23H,2,6,13-19H2,1H3
InChIKeyCJZGRIRZVHNUSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PK-THPP: A Brain-Penetrant, Potent TASK-3 Potassium Channel Blocker for Respiratory and Neurological Research


PK-THPP is a synthetic small-molecule antagonist of the tandem pore domain potassium channel TASK-3 (KCNK9, K2P9.1), belonging to the tetrahydropyrido[4,3-d]pyrimidine chemical class [1]. It is characterized as a potent and selective TASK-3 blocker with reported IC50 values in the nanomolar range (35–42 nM) and exhibits ~9- to 10-fold selectivity over the related TASK-1 (KCNK3) channel (IC50 ~300 nM) . Unlike many potassium channel modulators, PK-THPP is brain-penetrant and demonstrates functional effects on breathing stimulation and sleep architecture modulation in rodent models, making it a valuable tool compound for investigating TASK-3 physiology and respiratory control mechanisms [2].

Why TASK-3 Blocker Selection Requires PK-THPP: Quantified Advantages Over A1899 and Doxapram


Substituting PK-THPP with other TASK channel blockers such as A1899 or doxapram is not scientifically equivalent due to substantial quantitative differences in potency, selectivity, and functional outcomes. PK-THPP exhibits an IC50 of 35–42 nM for TASK-3, which is approximately 38-fold more potent than A1899 (IC50 1.6 μM) and 524-fold more potent than doxapram (IC50 22 μM) [1]. In cellular assays, at a concentration of 400 nM, PK-THPP inhibits endogenous TASK channel activity by up to 90%, whereas A1899 achieves only 35% inhibition under identical conditions [2]. In vivo, PK-THPP at a 10-fold lower dose (0.5 mg/kg) produces a comparable or greater breathing stimulation effect than doxapram at 25 mg/kg, and uniquely induces a profound and lasting respiratory alkalosis not observed with doxapram [1]. These pronounced differences in potency and efficacy underscore that PK-THPP is a distinct chemical probe; using a generic alternative would risk significant under-dosing or misinterpretation of TASK-3-mediated biology.

PK-THPP Quantitative Differentiation Data: Head-to-Head Comparisons with TASK Channel Blockers


Superior TASK-3 Potency: PK-THPP is 38-Fold More Potent than A1899 and 524-Fold More Potent than Doxapram in Functional Assays

PK-THPP demonstrates markedly higher potency at the rat TASK-3 channel compared to the alternative blockers A1899 and doxapram. In Ussing chamber electrophysiology studies using Fischer rat thyroid monolayers, PK-THPP inhibited rTASK-3 channel function with an IC50 of 42 nM (95% CI: 33–52 nM). In the same assay, A1899 showed an IC50 of 1.6 μM (0.8–3.3 μM), and doxapram showed an IC50 of 22 μM (18–28 μM) [1]. This represents a 38-fold increase in potency over A1899 and a 524-fold increase over doxapram, establishing PK-THPP as a high-affinity probe for TASK-3 studies [1].

TASK-3 Potassium Channel IC50 Electrophysiology

Greater Cellular Efficacy: PK-THPP Achieves 90% TASK Channel Inhibition at 400 nM vs. 35% for A1899

In cell-attached patch clamp recordings from neonatal rat carotid body type-1 cells, PK-THPP at 400 nM inhibited endogenous TASK channel activity by up to 90%. Under identical conditions, A1899 at the same concentration (400 nM) inhibited TASK channel activity by only 35% [1]. This 2.6-fold greater inhibitory effect at a physiologically relevant concentration highlights the superior efficacy of PK-THPP in suppressing TASK-mediated potassium currents in native cells [1].

TASK Channel Carotid Body Calcium Signaling Patch Clamp

Enhanced Breathing Stimulation: PK-THPP at 0.5 mg/kg Matches or Exceeds Doxapram at 25 mg/kg

In isoflurane-anesthetized rats, intravenous PK-THPP at 0.5 mg/kg increased minute ventilation by 84% ± 19% relative to baseline, an effect comparable to doxapram at a 50-fold higher dose of 25 mg/kg (103% ± 20% increase) [1]. At 5 mg/kg, PK-THPP produced a 226% ± 56% increase in minute ventilation, significantly exceeding the maximal effect observed with doxapram. Furthermore, PK-THPP (5 mg/kg) uniquely induced a profound respiratory alkalosis (arterial pH 7.62 ± 0.02, PaCO2 23 ± 0.8 mmHg) that was not observed with doxapram, demonstrating a qualitatively distinct and more potent respiratory stimulant profile [1].

Respiratory Physiology Plethysmography Anesthetized Rat Ventilation

Substantial Selectivity Window: PK-THPP Exhibits 9-Fold Selectivity for TASK-3 over TASK-1

PK-THPP demonstrates a ~9- to 10-fold selectivity for the TASK-3 channel (IC50 35 nM) over the closely related TASK-1 channel (IC50 300 nM) . This selectivity is further corroborated by studies showing >140-fold selectivity over a wider panel of potassium channels, confirming that PK-THPP preferentially targets TASK-3 over its closest homolog . In contrast, other TASK blockers such as A1899 exhibit different selectivity profiles; A1899 shows a TASK-3 IC50 of 1.6 μM but its TASK-1 potency is not as well-characterized in the same assay systems, making PK-THPP a more predictable tool for dissecting TASK-3-specific physiology [1].

Selectivity TASK-1 KCNK3 Off-target

Brain Penetration: PK-THPP Crosses the Blood-Brain Barrier, Enabling CNS Applications

PK-THPP is characterized as a brain-penetrant TASK-3 blocker, a property not universally shared among potassium channel modulators [1]. In vivo evidence demonstrates that subcutaneous administration of PK-THPP (100 mg/kg) in mice increases time spent awake and decreases the duration of rapid eye movement (REM) and delta sleep, as measured by electroencephalogram (EEG) telemetry, confirming central nervous system target engagement . This brain penetrance is a critical differentiator, as many TASK channel blockers (including A1899 and doxapram) are primarily studied for peripheral respiratory effects, with limited or unreported CNS activity data [2].

Brain Penetrant CNS Sleep EEG

Pharmacodynamic Uniqueness: PK-THPP Induces Respiratory Alkalosis Not Observed with Doxapram

A key pharmacodynamic distinction of PK-THPP is its ability to induce a profound and lasting respiratory alkalosis in rats, an effect not observed with doxapram. Thirty minutes after IV administration of PK-THPP (5 mg/kg), arterial blood gas analysis revealed a pH of 7.62 ± 0.02 and PaCO2 of 23 ± 0.8 mmHg (P < 0.001 vs. vehicle), indicative of sustained hyperventilation [1]. In contrast, doxapram (25 mg/kg) produced no significant change in arterial pH or PaCO2 compared to vehicle, despite increasing minute ventilation. This qualitative difference suggests that PK-THPP engages respiratory control mechanisms more robustly and persistently, providing a unique endpoint for evaluating TASK-3-mediated respiratory drive [1].

Respiratory Alkalosis Arterial Blood Gas Pharmacodynamics In Vivo

Recommended PK-THPP Application Scenarios Based on Quantitative Differentiation Evidence


Investigating TASK-3-Specific Contributions to Respiratory Control and Chemoreflex Function

PK-THPP is the preferred tool for dissecting TASK-3-mediated mechanisms in respiratory physiology due to its 38-fold higher potency than A1899 and 524-fold higher potency than doxapram at the TASK-3 channel [1]. Its ability to stimulate breathing at 50-fold lower doses than doxapram (0.5 mg/kg vs. 25 mg/kg) while producing a comparable or greater increase in minute ventilation allows for more refined dosing strategies and minimizes potential off-target effects in vivo [1]. The unique induction of respiratory alkalosis (pH 7.62, PaCO2 23 mmHg) provides a clear, quantifiable pharmacodynamic endpoint for confirming target engagement in respiratory studies, which is not achievable with doxapram [1].

Studying Carotid Body Type-1 Cell Chemosensory Transduction and TASK Channel Signaling

For cellular studies of carotid body chemoreception, PK-THPP offers superior efficacy in inhibiting endogenous TASK channel activity, achieving up to 90% blockade at 400 nM compared to only 35% inhibition by A1899 at the same concentration in cell-attached patch clamp experiments [2]. This robust inhibition ensures maximal suppression of TASK-mediated potassium currents, leading to reliable membrane depolarization and voltage-gated calcium entry in type-1 cells. Researchers investigating the role of TASK channels in hypoxia sensing should select PK-THPP to achieve complete channel blockade and avoid the incomplete inhibition seen with A1899 [2].

Exploring Central Nervous System Roles of TASK-3 in Sleep and Anesthesia Mechanisms

PK-THPP is uniquely suited for CNS applications among TASK channel blockers due to its demonstrated brain penetrance and central target engagement [3]. Subcutaneous administration (100 mg/kg) in mice modulates sleep architecture, increasing wakefulness and decreasing REM and delta sleep as measured by EEG telemetry . This property is not reported for A1899 or doxapram, which are primarily characterized in peripheral respiratory models [1]. Investigators studying TASK-3 function in brain regions involved in sleep-wake regulation, anesthesia sensitivity, or neuroexcitability should prioritize PK-THPP for its validated CNS activity .

Differentiating TASK-3 from TASK-1 Contributions in Tandem Pore Potassium Channel Physiology

The defined 9-fold selectivity of PK-THPP for TASK-3 (IC50 35 nM) over TASK-1 (IC50 300 nM) makes it a valuable tool for discriminating between the roles of these two closely related channels . In experimental systems where both TASK-1 and TASK-3 are expressed, PK-THPP can be used at concentrations that preferentially inhibit TASK-3 (e.g., 100 nM) with minimal impact on TASK-1, allowing for targeted interrogation of TASK-3-specific functions. This contrasts with less selective blockers or genetic knockout models that may induce compensatory changes, providing a pharmacological alternative for acute, reversible TASK-3 modulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for PK-Thpp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.